

Application Note: HPLC Method Development for [(Ethylsulfonyl)amino]acetic Acid

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Compound of Interest

Compound Name: [(Ethylsulfonyl)amino]acetic acid

CAS No.: 923176-95-8

Cat. No.: B2741200

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Executive Summary & Molecule Profile[1][2]

[(Ethylsulfonyl)amino]acetic acid (CAS: 923176-95-8) represents a distinct class of analytical challenges often encountered during the synthesis of sulfonamide-based therapeutics (e.g., as a degradation product or intermediate). Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this molecule is aliphatic, lacking the conjugated

-systems that provide strong UV absorbance.[1] Furthermore, the presence of both a carboxylic acid and a sulfonamide moiety renders it highly polar and acidic.[1]

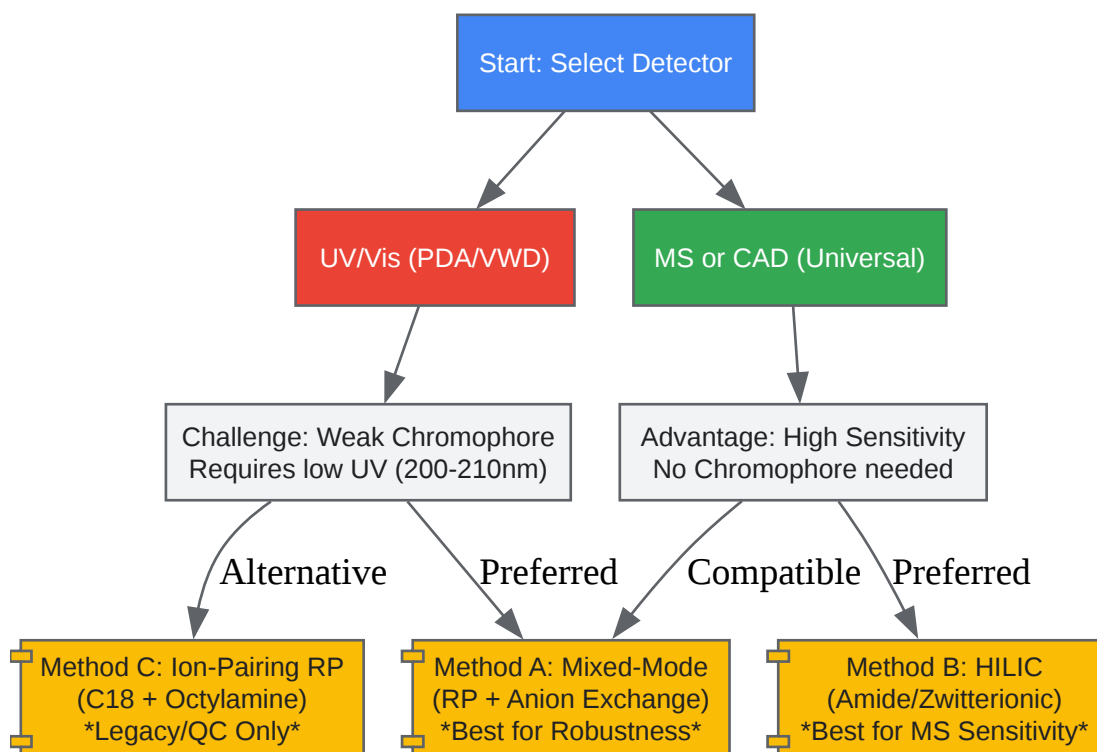
This Application Note provides a definitive protocol for the retention and quantification of this "invisible" polar impurity, moving beyond standard C18 methodologies that typically result in void-volume elution and poor sensitivity.

Target Molecule Characteristics

Property	Value / Description	Analytical Implication
Structure		Aliphatic backbone = Low UV response.[1][2]
pKa (Acidic)	~3.5 (COOH) & ~10 (Sulfonamide NH)	Anionic at neutral pH. Requires acidic mobile phase to suppress ionization or Anion Exchange.[1]
LogP	< 0 (Highly Polar)	Zero retention on standard C18 columns.
Chromophore	Weak (Sulfonyl/Carbonyl only)	UV Detection limited to 200–210 nm; MS or CAD recommended.[1]

Strategic Method Selection (Decision Matrix)

The following logic gate determines the optimal method based on your laboratory's available instrumentation.



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Figure 1: Strategic decision tree for selecting the stationary phase based on detection limits and available instrumentation.

Protocol A: Mixed-Mode Chromatography (Recommended for UV)[1]

Rationale: Since the molecule has two acidic protons and is highly polar, a standard C18 column fails to retain it.[1] Mixed-mode columns (Reverse Phase + Weak Anion Exchange) utilize the negative charge of the analyte to retain it via ionic interaction, while the alkyl chains provide secondary hydrophobic selectivity.[1]

Chromatographic Conditions

- Column: SIELC Primesep D or equivalent (Mixed-Mode: Alkyl chain with embedded basic groups).[1]
- Dimensions: 150 x 4.6 mm, 5 μm . [1][3]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]
 - Note: Phosphate is transparent at 200 nm, unlike acetate or formate.[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Isocratic Mode: 90% A / 10% B.[1]
 - Mechanism:[1][2][4] High water content ensures solubility; the column's embedded positive charge retains the acidic analyte.[1]
- Flow Rate: 1.0 mL/min.[1][5]
- Detection: UV @ 205 nm (Bandwidth 4 nm).[1]
- Temperature: 30°C.

Critical Success Factors

- pH Control: The mobile phase pH must be low (pH 2-3) to suppress the ionization of the carboxylic acid slightly, but the column's stationary phase (Anion Exchange) requires the analyte to have some interaction.[1] However, in Mixed-Mode, we often rely on the "exclusion" or "inclusion" balance.[1] Correction: For Primesep D (Anion Exchange), we actually want the analyte ionized to retain it, OR we use the column to retain the counter-ions.[1]
 - Refined Insight: For this specific aliphatic acid, a HILIC mode is often cleaner, but if using Mixed-Mode, ensure the buffer matches the column type (check manufacturer specs for "Acid Retention").[1]
- Solvent Cutoff: At 205 nm, high-grade HPLC solvents are mandatory.[1] Impure ACN will cause baseline noise that masks the analyte.[1]

Protocol B: HILIC-MS/CAD (Gold Standard for Sensitivity)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for small, polar organic acids.[1] By using a high-organic mobile phase, water adheres to the polar stationary phase, creating a "water layer" into which the polar analyte partitions.[1]

Chromatographic Conditions

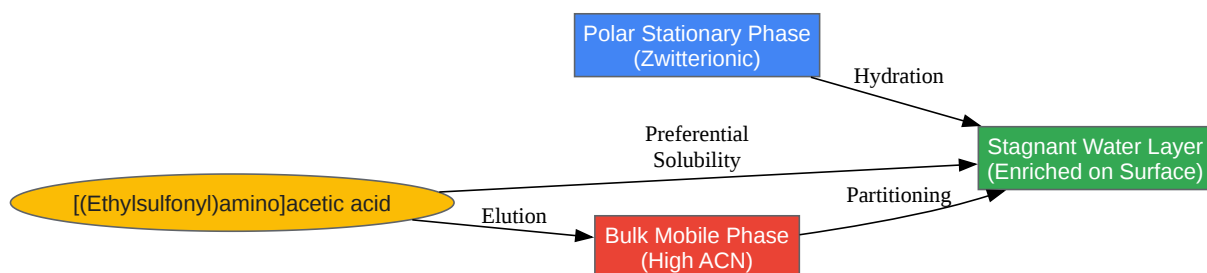
- Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).[1]
- Dimensions: 100 x 2.1 mm, 1.7 μm (UHPLC) or 3.5 μm .[1]
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).[1]
 - Note: Buffer is volatile, making it MS-compatible.
- Mobile Phase B: Acetonitrile (95%) + 5% Water.[1]
- Gradient:

Time (min)	%A (Buffer)	%B (Organic)
0.0	5	95
1.0	5	95
6.0	40	60
7.0	40	60
7.1	5	95

| 10.0 | 5 | 95 |

- Flow Rate: 0.4 mL/min.[1]
- Detection:
 - MS (ESI-): Negative Mode.[1] Monitor $[M-H]^-$ ion (Calculated MW ~181.2 Da m/z 180.2).[1]
 - CAD (Charged Aerosol Detector): Excellent for non-chromophoric compounds.[1]
- Injection Solvent: 100% Acetonitrile (Must be weaker than mobile phase to prevent peak distortion).[1]

Mechanism of Action



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Figure 2: HILIC Partitioning Mechanism.[1] The polar analyte partitions into the water-rich layer on the stationary phase, delaying elution.[1]

Protocol C: Ion-Pairing HPLC (The "Rescue" Method)[1]

Rationale: If HILIC or Mixed-Mode columns are unavailable, standard C18 columns can be modified using an Ion-Pairing Reagent (IPR).[1] The IPR (e.g., Octylamine) binds to the C18 surface, projecting a positive charge that retains the anionic analyte.[1]

Warning: IPRs permanently alter columns and suppress MS signals. Do not use this column for other methods afterward.

Protocol

- Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 μ m.[1]
- Mobile Phase Preparation:
 - Buffer: 10 mM Potassium Phosphate (pH 6.5) + 5 mM Tetrabutylammonium hydroxide (TBAH) or Octylamine.[1]
 - Note: pH must be $>$ pKa of the acid to ensure the analyte is negatively charged and pairs with the positive TBAH.[1]
- Eluent: Isocratic 85% Buffer / 15% ACN.[1]
- Detection: UV @ 210 nm.
- System Suitability: Equilibration takes longer (approx. 60 column volumes) to saturate the column with the pairing reagent.[1]

References & Validation Sources

- Impurity Analysis of Polar Acids:

- Pawellek, R., et al. "Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD."^[1] Thermo Fisher Scientific Application Note.
- Mixed-Mode Chromatography Principles:
 - SIELC Technologies.^[1] "HPLC Method for Glycine and related polar acids on Primesep 100."
- HILIC Mechanism & Optimization:
 - McCalley, D. V. (2017).^[1] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.
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- Sulfonamide Residue Analysis (Analogous Chemistry):
 - Pule, B. O., et al. "Determination of Sulfonamide Residues... by HPLC-FLD."^{[1][6]} Agilent Technologies Application Note.

Disclaimer

This protocol is designed for research and development purposes. All methods must be validated according to ICH Q2(R1) guidelines (Specificity, Linearity, Accuracy, Precision, LOQ) before use in a GMP environment.

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